1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC16364699
Molecular Formula: C22H27N5O4S
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N5O4S |
|---|---|
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | [4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone |
| Standard InChI | InChI=1S/C22H27N5O4S/c1-15(2)27-21-20(14-23-27)19(13-16(3)24-21)22(28)25-9-11-26(12-10-25)32(29,30)18-7-5-17(31-4)6-8-18/h5-8,13-15H,9-12H2,1-4H3 |
| Standard InChI Key | HKGWZRIWFUWNFN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three primary components:
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Pyrazolo[3,4-b]pyridine Core: A bicyclic system comprising a five-membered pyrazole ring fused to a six-membered pyridine ring. This scaffold is known for its planar geometry and π-electron-rich environment, facilitating interactions with biological targets .
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Piperazine Sulfonyl Group: A 4-[(4-methoxyphenyl)sulfonyl]piperazine moiety linked via a carbonyl group at position 4 of the core. The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the methoxy substituent influences electronic effects .
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Alkyl Substituents: An isopropyl group at position 1 and a methyl group at position 6 contribute to steric bulk and lipophilicity, potentially affecting membrane permeability .
Physicochemical Properties
While experimental data for this specific compound are unavailable, analogous pyrazolo[3,4-b]pyridines exhibit molecular weights (MW) ranging from 266–350 g/mol, topological polar surface areas (TPSA) of 80–110 Ų, and logP values of 1.9–3.4, indicating moderate lipophilicity . These parameters align with Lipinski’s and Veber’s rules, suggesting favorable oral bioavailability (Table 1).
Table 1: Predicted Physicochemical Properties of Analogous Pyrazolo[3,4-b]Pyridines
| Property | Range/Value | Relevance |
|---|---|---|
| Molecular Weight (MW) | 266–350 g/mol | Complies with Lipinski’s rule (<500) |
| Topological PSA (TPSA) | 80–110 Ų | Supports membrane permeability |
| LogP | 1.9–3.4 | Optimal for absorption |
| Hydrogen Bond Donors | ≤2 | Minimizes metabolic clearance |
Synthesis and Structural Optimization
Hypothetical Synthetic Route
The synthesis of 1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine likely involves multi-step reactions:
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Core Formation: Cyclocondensation of 5-aminopyrazole-4-carbonitrile with acetylacetone yields the pyrazolo[3,4-b]pyridine scaffold .
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Piperazine Incorporation: Nucleophilic acyl substitution introduces the piperazine sulfonyl group via a carbonyl chloride intermediate.
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Functionalization: Alkylation at positions 1 and 6 introduces the isopropyl and methyl groups, respectively.
Industrial optimization might employ catalysts like palladium for cross-coupling reactions or microwaves to accelerate steps, though yield data remain speculative.
Biological Activity and Mechanism
Phosphodiesterase (PDE) Inhibition
Though direct evidence is lacking, the structural similarity to PDE inhibitors suggests potential activity. The piperazine sulfonyl group may interact with PDE catalytic sites, while the pyrazolopyridine core could stabilize enzyme-inhibitor complexes through π-π stacking . Selective inhibition of PDE4 or PDE5 isoforms might confer anti-inflammatory or bronchodilatory effects, relevant to asthma and COPD.
| Compound | B. subtilis (IZ, mm) | S. aureus (IZ, mm) | E. coli (IZ, mm) | P. aeruginosa (IZ, mm) |
|---|---|---|---|---|
| 6b | 14 | 12 | 13 | 11 |
| 6h | 12 | 10 | 12 | 13 |
| Tetracycline | 32 | 30 | 32 | 34 |
IZ: Inhibition Zone; mm: millimeters .
Molecular Modeling and Drug-Likeness
Pharmacokinetic Predictions
SwissADME simulations for analogous compounds predict:
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Gastrointestinal Absorption: High (>80%) for most derivatives, facilitated by moderate logP values .
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Blood-Brain Barrier (BBB) Penetration: Unlikely due to polar sulfonyl groups .
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CYP450 Inhibition: Predicted inhibition of CYP1A2 and CYP2C19 isoforms, necessitating caution in polypharmacy .
Bioavailability Radar
The compound’s hypothetical bioavailability radar (Figure 1) aligns with pyrazolo[3,4-b]pyridines 6b and 6c, which nearly satisfy all six parameters (solubility, permeability, etc.) .
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